Flufiprole Flufiprole Flufiprole is a phenylpyrazole pesticide. It has enantioselective metabolism in human and rat liver microsomes.
Brand Name: Vulcanchem
CAS No.: 704886-18-0
VCID: VC0528124
InChI: InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3
SMILES: CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Molecular Formula: C16H10Cl2F6N4OS
Molecular Weight: 491.23

Flufiprole

CAS No.: 704886-18-0

Cat. No.: VC0528124

Molecular Formula: C16H10Cl2F6N4OS

Molecular Weight: 491.23

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Flufiprole - 704886-18-0

Specification

CAS No. 704886-18-0
Molecular Formula C16H10Cl2F6N4OS
Molecular Weight 491.23
IUPAC Name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
Standard InChI InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3
Standard InChI Key HVQHXBNMBZJPLK-UHFFFAOYSA-N
SMILES CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Structure

Flufiprole is chemically identified as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile. It belongs to the phenylpyrazole class of insecticides, characterized by a pyrazole ring with multiple functional group substitutions . The compound is registered with the Chemical Abstracts Service (CAS) number 704886-18-0 .

Chemical Properties

Flufiprole possesses a complex molecular structure featuring several key chemical groups. It is a dichlorobenzene derivative that also contains trifluoromethyl benzene groups, a pyrazole ring, a nitrile functional group, and a sulfoxide moiety . The molecular composition and structural elements of flufiprole are summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₀Cl₂F₆N₄OS
Molecular Weight491.2 g/mol
Chemical ClassPhenylpyrazole
Functional GroupsDichlorobenzene, trifluoromethyl benzene, pyrazole, nitrile, sulfoxide
SynonymsRizazole, Butene-fipronil, Flufiprole [ISO]
Creation DateMarch 21, 2012
Last ModificationFebruary 22, 2025

Physical Properties

The physical characteristics of flufiprole influence its application methods, environmental mobility, and stability. These properties have been primarily determined through predictive models due to limited experimental data.

Physical PropertyValueDetermination Method
Boiling Point526.1 ± 50.0 °CPredicted
Density1.61 ± 0.1 g/cm³Predicted
pKa-3.75 ± 0.50Predicted

Stereochemistry and Biological Activity

Flufiprole exists as a chiral compound, comprising two enantiomers with notably different biological activities. The stereochemical properties of this compound significantly influence its efficacy as an insecticide and its toxicological profile.

Enantiomeric Differences

Research has demonstrated significant differences in the biological activity between the (R) and (S) enantiomers of flufiprole. The (R)-flufiprole exhibits substantially higher bioactivity against target pest species compared to its (S) counterpart .

Target OrganismRelative Bioactivity ((R) vs. (S))
Various Insect Pests1.9-5.1 times higher for (R)-flufiprole

This stereoselectivity extends to non-target organisms as well, with the (R)-enantiomer demonstrating greater acute toxicity toward certain species .

Non-target OrganismRelative Toxicity ((R) vs. (S))
Scenedesmus obliquus3.7-5.7 times higher for (R)-flufiprole
Trichogramma japonicum Ashmead3.7-5.7 times higher for (R)-flufiprole

Stereoselectivity in Target Insects

Studies involving four representative insect species—Plutella xylostella, Nilaparvata lugens, Mythimna separata, and Acyrthosiphon pisum—have confirmed the enantioselective bioactivity of flufiprole, with consistent superiority of the (R)-enantiomer across all tested species .

Environmental Fate and Metabolism

Understanding the environmental behavior of flufiprole is crucial for assessing its ecological impact and safety profile. Research has revealed complex patterns of bioaccumulation, metabolism, and degradation that vary across different organisms and environmental conditions.

Bioaccumulation in Terrestrial Organisms

Flufiprole has demonstrated notable bioaccumulation tendencies in terrestrial organisms, particularly in lizards. When lizards are exposed to flufiprole-contaminated soil, the compound is absorbed through the skin and preferentially accumulates in the liver and brain tissues .

Metabolic Pathways

The primary metabolic pathway for flufiprole involves oxidation to form fipronil sulfone. This metabolic transformation occurs in both lizard liver and human liver microsomes, primarily mediated by specific cytochrome P450 enzymes:

OrganismPrimary MetaboliteMetabolizing Enzyme
LizardsFipronil sulfoneCYP3A19
HumansFipronil sulfoneCYP3A4

Temperature significantly influences the metabolism rate, with higher temperatures leading to increased concentrations of fipronil sulfone in lizard tissues .

Stereoselective Degradation in Plants

Research on the environmental fate of flufiprole enantiomers in vegetable crops has revealed opposite stereoselective degradation patterns. This phenomenon has been observed in several vegetable species including pak choi, spinach, cucumber, and tomato . This differential degradation has important implications for residue management and food safety considerations in agricultural applications.

Toxicological Effects

Flufiprole exhibits various toxicological effects that warrant careful consideration for its safe use and environmental management.

Acute and Chronic Toxicity

According to safety data, flufiprole is classified as harmful if swallowed (Acute Toxicity Category 4) and may cause damage to organs through prolonged or repeated exposure . These classifications align with the standard Globally Harmonized System (GHS) for classification and labeling of chemicals.

Temperature-Dependent Hepatotoxicity

Research on lizards (Eremias argus) has revealed temperature-dependent hepatotoxicity of flufiprole. Higher temperatures exacerbate the liver damage caused by flufiprole exposure, resulting in more severe lesions . This finding has significant implications in the context of global warming and changing environmental conditions.

Temperature ConditionObserved Effect
Higher temperatureMore severe liver lesions
Higher temperatureIncreased oxidative damage markers (GSH, MDA, 8-OHdG)

Oxidative Stress

Flufiprole exposure induces oxidative damage in exposed organisms, as evidenced by increased levels of oxidative stress markers. The severity of this damage increases with temperature, suggesting a compound effect of chemical exposure and thermal stress .

Oxidative Stress MarkerResponse to Flufiprole Exposure
Glutathione (GSH)Increased levels, further elevation at higher temperatures
Malondialdehyde (MDA)Increased levels, further elevation at higher temperatures
8-hydroxy-2'-deoxyguanosine (8-OHdG)Increased levels, further elevation at higher temperatures

Environmental Toxicity

Flufiprole is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) . This classification necessitates appropriate precautions to prevent environmental contamination, especially in aquatic ecosystems.

Applications and Uses

Flufiprole serves as an important insecticide in agricultural pest management systems, particularly in China where it has emerged as a significant alternative to fipronil .

Target Pest Species

Research has demonstrated the efficacy of flufiprole against several economically important insect pests, including:

  • Plutella xylostella (Diamondback moth)

  • Nilaparvata lugens (Brown planthopper)

  • Mythimna separata (Oriental armyworm)

  • Acyrthosiphon pisum (Pea aphid)

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Aquatic Chronic ToxicityCategory 2H411: Toxic to aquatic life with long-lasting effects

Transport Classification

For transportation purposes, flufiprole is classified as an environmentally hazardous substance (UN3077), requiring specific packaging and labeling considerations :

Transport ClassificationDetails
UN NumberUN3077
Transport Hazard ClassClass 9 (Miscellaneous dangerous substances and articles)
Packing GroupIII
Marine PollutantYes

Environmental Impact Under Climate Change

Recent research has highlighted the importance of considering temperature effects when assessing the environmental impact of flufiprole. As an ectothermic animal, lizards are particularly sensitive to temperature changes, and studies have shown that the bioaccumulation, metabolism, and toxicity of flufiprole in lizards are significantly influenced by temperature .

With global warming projections, the increased toxicity of flufiprole at higher temperatures raises concerns about potential ecological impacts in changing climate scenarios. The temperature-dependent increase in oxidative damage and liver lesions suggests that risk assessments should incorporate temperature considerations when evaluating the environmental safety of this compound .

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